2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid

Description

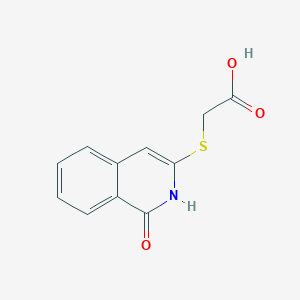

2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid (molecular formula: C₁₁H₉NO₃S) is a heterocyclic compound featuring an isoquinolinone core linked via a thioether bridge to an acetic acid moiety. Its structure (confirmed by SMILES: C1=CC=C2C(=C1)C=C(NC2=O)SCC(=O)O) includes a planar isoquinolinone ring system with a ketone group at position 1 and a sulfur atom at position 3 connected to the acetic acid chain .

Properties

Molecular Formula |

C11H9NO3S |

|---|---|

Molecular Weight |

235.26 g/mol |

IUPAC Name |

2-[(1-oxo-2H-isoquinolin-3-yl)sulfanyl]acetic acid |

InChI |

InChI=1S/C11H9NO3S/c13-10(14)6-16-9-5-7-3-1-2-4-8(7)11(15)12-9/h1-5H,6H2,(H,12,15)(H,13,14) |

InChI Key |

DMXLUTYOIPJCFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(NC2=O)SCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions for these steps are usually mild, allowing for the efficient production of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (heterocyclic cores, thioether linkages, or acetic acid derivatives) and are compared based on synthesis, biological activity, and physicochemical properties:

Physicochemical Properties

| Property | Target Compound | Benzothiazolone Derivative | Triazole-Thioacetic Acid |

|---|---|---|---|

| Molecular Weight | 251.26 g/mol | 223.24 g/mol | ~350 g/mol (varies) |

| logP (Predicted) | ~1.5 (moderate lipophilicity) | ~1.8 | ~2.3 (higher lipophilicity) |

| Solubility | Moderate (carboxylic acid) | Low (non-polar core) | Variable (depends on substituents) |

Key Differences and Implications

Heterocyclic Core: The isoquinolinone core (target compound) offers a planar structure for π-π stacking in protein binding, whereas triazinoindoles () or thiazolidinones () provide bulkier, more electron-rich systems.

Substituent Effects: Methoxyphenyl groups () enhance fungicidal activity via hydrophobic interactions, absent in the target compound.

Synthetic Accessibility :

- Amide derivatives (, –27) are synthesized efficiently (>95% purity), while thioacetic acid esters () require careful optimization to avoid byproducts .

Biological Activity

2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid, also known by its CAS number 69391-35-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- IUPAC Name : 2-(1-hydroxyisoquinolin-3-yl)acetic acid

- Molecular Formula : C11H9NO3

- Molecular Weight : 203.20 g/mol

- Purity : Typically above 98% .

The compound's biological activity is primarily attributed to its interaction with specific proteins and enzymes within biological systems. Notably, it has been studied in the context of viral inhibition, particularly against SARS-CoV-2.

Inhibition of Viral Proteases

Recent studies have highlighted the compound's role as a potent inhibitor of the papain-like protease (PLpro) from SARS-CoV-2. PLpro is crucial for viral replication and immune evasion. Inhibition of this protease has been shown to reduce viral replication in cell cultures, indicating that this compound may serve as a potential therapeutic agent against COVID-19 .

Antiviral Efficacy

The efficacy of this compound was evaluated through various assays:

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid | 0.068 | >10 | >150 |

| Remdesivir (positive control) | 0.74 | >10 | >13.5 |

*EC50 indicates the concentration required to inhibit viral replication by 50%, and CC50 indicates the concentration at which 50% cytotoxicity occurs .

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on SARS-CoV-2 : A study demonstrated that the compound significantly inhibited PLpro activity, leading to reduced viral replication in Vero cells. The results indicated an EC50 value comparable to established antiviral agents like remdesivir .

- Cytotoxicity Assessment : In cytotoxicity assays, the compound displayed minimal cytotoxic effects at concentrations up to 30 μM, suggesting a favorable safety profile for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.